![molecular formula C18H21N B14075823 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile CAS No. 101559-74-4](/img/structure/B14075823.png)
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile is a chemical compound with the molecular formula C₁₈H₂₁N It is known for its unique structure, which includes a propylcyclohexyl group attached to a phenyl ring, further connected to a prop-2-ynenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile typically involves the following steps:
Formation of the Propylcyclohexyl Group: This step involves the alkylation of cyclohexane with propyl halides under catalytic conditions to form 4-propylcyclohexane.
Attachment to the Phenyl Ring: The propylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Prop-2-ynenitrile Group: Finally, the prop-2-ynenitrile group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-Fluoro-4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile
- 3-[4-(4-But-3-enylcyclohexyl)phenyl]prop-2-ynenitrile
- [4-(4-Propylcyclohexyl)phenyl]prop-2-enoate
Uniqueness
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile stands out due to its specific structural features, such as the propylcyclohexyl group and the prop-2-ynenitrile moiety
Propiedades
Número CAS |
101559-74-4 |
|---|---|
Fórmula molecular |
C18H21N |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
3-[4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile |
InChI |
InChI=1S/C18H21N/c1-2-4-15-6-10-17(11-7-15)18-12-8-16(9-13-18)5-3-14-19/h8-9,12-13,15,17H,2,4,6-7,10-11H2,1H3 |
Clave InChI |
SGQVMDAZJCBGCS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


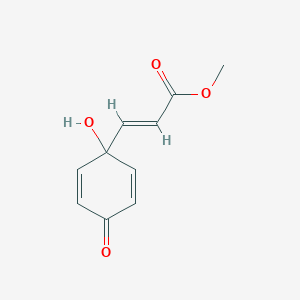

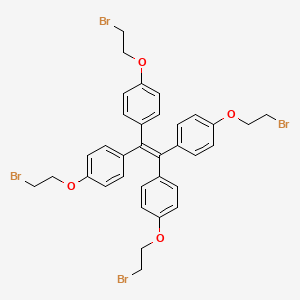

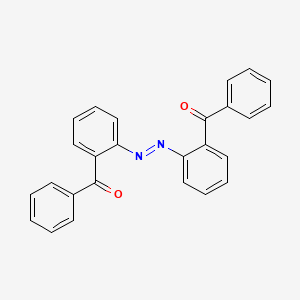
![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)
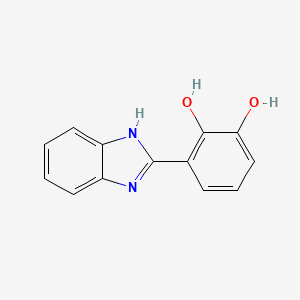

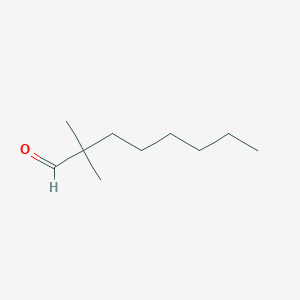
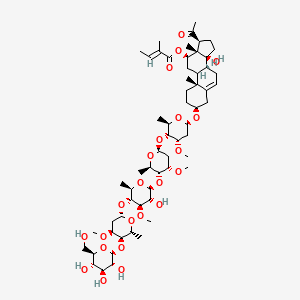
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)

